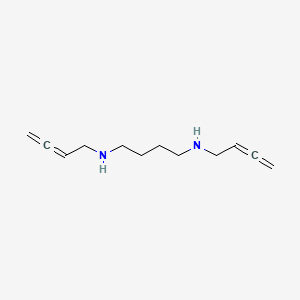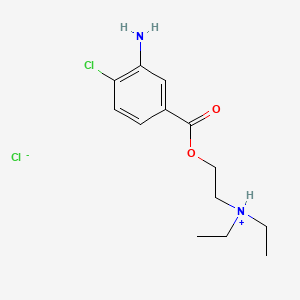
4-ethylidenepiperidine
概要
説明
4-Ethylidenepiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its ethylidene substituent at the fourth position of the piperidine ring, which imparts unique chemical properties and reactivity.
作用機序
Target of Action
4-Ethylidene-piperidine, a derivative of piperidine, has been found to exhibit significant anticancer potential . The primary targets of this compound are various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The interaction of 4-Ethylidene-piperidine with its targets results in the regulation of several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . The compound’s action leads to the inhibition of cell migration and helps in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Pathways
4-Ethylidene-piperidine affects various biochemical pathways that are crucial for the survival and proliferation of cancer cells . It regulates signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in cancer progression . The compound’s action leads to the activation of caspase-dependent pathways, inducing apoptosis .
Result of Action
The molecular and cellular effects of 4-Ethylidene-piperidine’s action are significant. It leads to the inhibition of cell migration, cell cycle arrest, and induction of apoptosis . These effects contribute to the compound’s anticancer potential, reducing the survivability of cancer cells .
生化学分析
Biochemical Properties
4-Ethylidene-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Ethylidene-piperidine is with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of many xenobiotics and endogenous compounds . This interaction leads to the hydroxylation of 4-Ethylidene-piperidine, which is a crucial step in its metabolic pathway. Additionally, 4-Ethylidene-piperidine interacts with glutamine synthetase-like protein, which catalyzes the formation of γ-glutamylpiperidide, an intermediate in its degradation pathway .
Cellular Effects
4-Ethylidene-piperidine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Ethylidene-piperidine can modulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in inflammation and immune responses . This modulation can lead to changes in the expression of genes involved in these processes. Moreover, 4-Ethylidene-piperidine affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites .
Molecular Mechanism
The molecular mechanism of action of 4-Ethylidene-piperidine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 4-Ethylidene-piperidine binds to the active site of cytochrome P450 monooxygenase, leading to its hydroxylation . This binding interaction is crucial for the subsequent metabolic steps. Additionally, 4-Ethylidene-piperidine can inhibit the activity of certain enzymes, such as those involved in the NF-κB signaling pathway, thereby modulating cellular responses . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethylidene-piperidine can change over time. The stability and degradation of 4-Ethylidene-piperidine are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Ethylidene-piperidine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to 4-Ethylidene-piperidine in in vitro and in vivo studies has shown that it can affect cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 4-Ethylidene-piperidine vary with different dosages in animal models. At low doses, 4-Ethylidene-piperidine has been shown to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are important considerations for the safe and effective use of 4-Ethylidene-piperidine in therapeutic applications.
Metabolic Pathways
4-Ethylidene-piperidine is involved in several metabolic pathways, including its degradation and biotransformation. The primary metabolic pathway of 4-Ethylidene-piperidine involves its hydroxylation by cytochrome P450 monooxygenase, followed by further modifications by other enzymes . This pathway leads to the formation of various metabolites, some of which may have distinct biological activities. Additionally, 4-Ethylidene-piperidine interacts with glutamine synthetase-like protein, which catalyzes the formation of γ-glutamylpiperidide, an intermediate in its degradation pathway .
Transport and Distribution
The transport and distribution of 4-Ethylidene-piperidine within cells and tissues are mediated by specific transporters and binding proteins. 4-Ethylidene-piperidine can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of 4-Ethylidene-piperidine within tissues is also affected by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of 4-Ethylidene-piperidine is an important factor that influences its activity and function. 4-Ethylidene-piperidine can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide 4-Ethylidene-piperidine to its site of action. The subcellular localization of 4-Ethylidene-piperidine can affect its interactions with other biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylidenepiperidine typically involves the reaction of piperidine with ethylidene derivatives under controlled conditions. One common method includes the use of ethylidene chloride in the presence of a base such as sodium hydroxide, which facilitates the formation of the ethylidene group on the piperidine ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of precursor compounds. This method ensures high yield and purity, making it suitable for large-scale production. The reaction is typically carried out in a solvent such as ethanol, with a palladium or platinum catalyst to facilitate the hydrogenation process.
化学反応の分析
Types of Reactions: 4-Ethylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert this compound to its saturated analog, 4-ethylpiperidine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-ethylidenepiperidinone.
Reduction: Formation of 4-ethylpiperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
科学的研究の応用
4-Ethylidenepiperidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
類似化合物との比較
Piperidine: The parent compound, lacking the ethylidene group.
4-Methylpiperidine: Similar structure but with a methyl group instead of an ethylidene group.
4-Phenylpiperidine: Contains a phenyl group at the fourth position.
Uniqueness: 4-Ethylidenepiperidine is unique due to its ethylidene substituent, which imparts distinct reactivity and chemical properties compared to other piperidine derivatives. This makes it valuable in specific synthetic applications where the ethylidene group plays a crucial role in the reaction mechanism.
特性
IUPAC Name |
4-ethylidenepiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,8H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWOXGCBCRUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441633 | |
| Record name | 4-ETHYLIDENE-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164650-56-0 | |
| Record name | 4-ETHYLIDENE-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile](/img/structure/B3060883.png)
![{[(2E)-piperidin-2-ylidene]amino}formonitrile](/img/structure/B3060884.png)
![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)







